Home > Products > Building Blocks P13225 > 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine - 97845-60-8

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Catalog Number: EVT-1221483
CAS Number: 97845-60-8
Molecular Formula: C14H18ClN5O4
Molecular Weight: 355.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a key intermediate in the synthesis of Famciclovir [, ]. Famciclovir itself is a prodrug of Penciclovir, an antiviral agent active against herpes simplex virus types 1 and 2, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus [, ].

Famciclovir (Famciclovir)

  • Compound Description: Famciclovir is the diacetyl ester of penciclovir and is a prodrug of penciclovir with improved oral bioavailability []. It is an antiviral medication used to treat various herpesvirus infections, including herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) [].
  • Relevance: Famciclovir is the product of hydrogenation of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine. It highlights the importance of the target compound as a crucial intermediate in the synthesis of Famciclovir [, ].

2-amino-6-chloropurine

  • Compound Description: 2-amino-6-chloropurine is a common starting material for synthesizing various purine-based antiviral agents, including Famciclovir [, ].
  • Relevance: It serves as the fundamental building block upon which the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, is constructed. This structural similarity highlights the significance of the target compound as an essential intermediate in the multi-step synthesis of Famciclovir [].

2-amino-6-chloro-9-(ethyl 2,2-dicaroethoxybutanoate-4-yl)purine

  • Compound Description: This compound is an intermediate in the synthesis of Famciclovir. It is formed by reacting 2-amino-6-chloropurine with 3-bromopropane-1,1,1-tricarboxylate triethyl ester under phase-transfer catalyst conditions [].
  • Relevance: This intermediate undergoes further modifications to yield the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, underscoring its role in the synthetic pathway of Famciclovir [].

2-amino-6-chloro-9-(ethyl 2-carboethoxybutanoate-4-yl)purine

  • Compound Description: This compound is another intermediate generated during the synthesis of Famciclovir from the decarboxylation of 2-amino-6-chloro-9-(ethyl 2,2-dicaroethoxybutanoate-4-yl)purine [].
  • Relevance: This compound further emphasizes the step-wise construction of the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, and its importance in the synthetic route to Famciclovir [].

2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbut-1-yl) purine

  • Compound Description: This compound, derived from the reduction of its corresponding ethyl ester, is a crucial precursor to the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, in the synthesis of Famciclovir [].
  • Relevance: This compound undergoes acetylation to yield the target compound, demonstrating its close structural similarity and role as a direct precursor in the synthetic pathway of Famciclovir [].

9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (BRL 39123)

  • Compound Description: BRL 39123 is a potent and selective antiherpesvirus acyclonucleoside. Due to its poor gastrointestinal absorption, prodrugs were developed to enhance its bioavailability [].
  • Relevance: This compound shares a nearly identical core structure with the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine. The only difference is the presence of a guanine base in BRL 39123, as opposed to the 2-amino-6-chloropurine moiety in the target compound. This similarity highlights the importance of this specific acyclic side chain in antiviral activity [].

9-[4-acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine (BRL 42810)

  • Compound Description: BRL 42810 is a prodrug of BRL 39123 designed to overcome the poor oral bioavailability of the parent drug. It exhibits significantly improved absorption properties and is efficiently converted to BRL 39123 in vivo [].
  • Relevance: This compound shares a very similar structure with the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine. The key difference lies in the presence of a chlorine atom at the 6-position of the purine ring in the target compound. This structural resemblance underscores the significance of the diacetate ester moiety in enhancing the oral bioavailability of these antiviral agents [].

2-Amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines

  • Compound Description: This series of compounds represents various mono-alkyl carbonate derivatives designed as potential prodrugs of penciclovir. The goal was to identify derivatives with improved oral bioavailability compared to penciclovir [].
  • Relevance: These compounds are structurally similar to the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, specifically highlighting the use of different ester moieties (alkoxycarbonyl vs. acetyl) at the 4-position of the butyl side chain. This variation in ester groups is a common strategy in prodrug design to modulate physicochemical properties and enhance drug absorption [].

2-amino-9-(2-(2-oxo-1,3-dioxan-5-yl)ethyl)purine

  • Compound Description: This cyclic carbonate derivative serves as a versatile intermediate in the synthesis of several 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines [].
  • Relevance: This intermediate provides an alternative route to modify the 4-position of the butyl side chain in the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, demonstrating the flexibility in synthetic strategies to generate structurally related penciclovir prodrugs [].

2-Amino-9-(3-acetoxymethyl-4-isopropoxycarbonyl-oxybut-1-yl)purine (SK1899)

  • Compound Description: SK1899 is a mixed ester prodrug of penciclovir, designed to improve oral bioavailability. It contains both an acetate and an isopropoxycarbonate group on the butyl side chain [].
  • Relevance: SK1899 shares a similar structure with the target compound, 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine, showcasing the use of different ester combinations to optimize prodrug properties. While the target compound has two acetate groups, SK1899 combines an acetate and an isopropoxycarbonate, offering insights into the structure-activity relationship of such penciclovir prodrugs [].
Overview

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine is a significant compound in the field of medicinal chemistry, primarily recognized as an intermediate in the synthesis of Famciclovir, an antiviral medication. This compound is characterized by its complex structure and specific functional groups that contribute to its biological activity. The compound's molecular formula is C14_{14}H18_{18}ClN5_5O4_4 and it has been studied for its potential in treating viral infections, particularly those caused by herpes viruses.

Source and Classification

This compound is derived from 2-amino-6-chloropurine, which serves as the starting material in its synthesis. The classification of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine falls within purine derivatives, specifically as a modified purine compound with acetoxy and chlorinated functionalities. Its primary application is as a precursor in the synthesis of Famciclovir, which itself is a prodrug of Penciclovir, targeting various herpes viruses including herpes simplex virus types 1 and 2, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus .

Synthesis Analysis

Methods

The synthesis of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine typically involves several key steps:

  1. Alkylation: The process begins with the alkylation of 2-amino-6-chloropurine using 3-bromopropane-1,1,1-tricarboxylate triethyl ester in the presence of a phase-transfer catalyst. This reaction yields an intermediate compound .
  2. Decarboxylation: The alkylated product undergoes decarboxylation using sodium ethoxide to form another intermediate .
  3. Reduction: Sodium borohydride is utilized for the reduction of the intermediate to produce 2-amino-6-chloro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine .
  4. Acetylation: Finally, acetylation occurs with acetic anhydride to yield the target compound .

Technical Details

The synthetic route can be summarized as follows:

  1. Starting Material: 2-amino-6-chloropurine
  2. Key Reagents:
    • 3-bromopropane-1,1,1-tricarboxylate triethyl ester
    • Sodium ethoxide
    • Sodium borohydride
    • Acetic anhydride
  3. Conditions: Varying temperatures and solvents are utilized throughout the synthesis to optimize yields and selectivity.
Molecular Structure Analysis

Structure

The molecular structure of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine features a purine core with several substituents:

  • Purine Ring: A bicyclic structure containing nitrogen atoms.
  • Acetoxy Groups: Two acetoxy (–OCOCH3_3) groups attached to the butyl chain.
  • Chlorine Atom: A chlorine atom at the 6-position of the purine ring.

Data

The compound's structural formula can be represented as follows:

C14H18ClN5O4\text{C}_{14}\text{H}_{18}\text{ClN}_{5}\text{O}_{4}

Additionally, its chemical identifiers include:

  • CID: 10155164 .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving this compound is its reduction to Famciclovir. This transformation typically utilizes hydrogen gas in conjunction with a palladium catalyst . The reaction replaces the chlorine atom at the 6-position of the purine ring with a hydrogen atom.

Technical Details

Key aspects of this reaction include:

  • Catalyst: Palladium (often under high pressure).
  • Conditions: Typically requires controlled environments due to the sensitivity of reagents involved.
Mechanism of Action

While specific mechanisms related to 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine are not extensively documented, its pharmacological activity is primarily derived from its conversion into Penciclovir. Penciclovir inhibits viral DNA polymerase, thereby preventing viral replication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents.

Relevant Data or Analyses

Further studies may provide insights into melting points, boiling points, and spectral data (NMR, IR) for more comprehensive characterization.

Applications

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine serves primarily as a key intermediate in pharmaceutical synthesis. Its most notable application lies in the production of Famciclovir, which has significant antiviral properties against various herpes viruses . This positions it as an important compound within antiviral drug development and research.

Introduction to 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Nomenclature and Structural Identification

The compound’s systematic IUPAC name, [2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate, precisely defines its molecular structure: a chloropurine moiety linked at the N9 position to a C4 alkyl chain bearing dual acetate protecting groups at terminal hydroxymethyl positions [6] [7]. Its chemical formula is C₁₄H₁₈ClN₅O₄, with a molecular weight of 355.78 g/mol [2] [4]. Key structural features include:

  • A 6-chloro-2-aminopurine ring system enabling nucleophilic displacement
  • A C4 linker with hydroxymethyl groups at C3 for prodrug functionality
  • Acetate esters masking the primary alcohols as hydrolyzable protecting groups

Table 1: Standard Identifiers of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

Identifier TypeValue
CAS Registry Number97845-60-8
MDL NumberMFCD08458206
IUPAC Name[2-(Acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
Molecular FormulaC₁₄H₁₈ClN₅O₄
SMILESCC(=O)OCC(CCn1cnc2c(Cl)nc(N)nc12)COC(=O)C
InChI KeyKXPSHSVVYGZKAV-UHFFFAOYSA-N

Spectroscopic characterization includes ¹H NMR (δ 1.98-2.05 ppm for acetate methyl groups) and HPLC-MS (m/z 355.78 [M⁺]) for structural confirmation and purity assessment [6]. Crystalline forms display a melting point of 132-134°C in isopropanol solvent systems [2] [10].

Historical Context in Antiviral Drug Development

The discovery of this compound is inextricably linked to the development of famciclovir, an orally bioavailable prodrug for penciclovir. During the late 1980s and early 1990s, researchers at SmithKline Beecham (now GSK) pursued synthetic strategies to overcome penciclovir’s poor oral bioavailability [3]. The 6-chloro derivative emerged as a pivotal intermediate in patent-protected routes (e.g., US20050222413A1, WO2005026167A1) due to:

  • Enhanced Reactivity: The C6 chlorine atom facilitates nucleophilic displacement under milder conditions compared to oxygen-containing analogs
  • Protecting Group Strategy: Acetate groups provided optimal balance between stability during synthesis and ease of hydrolysis during prodrug activation
  • Purification Advantages: Crystalline properties enabled high-purity isolation critical for pharmaceutical manufacturing

This synthetic approach represented a significant improvement over earlier methods that suffered from low yields or generated difficult-to-remove impurities [8]. The compound’s structural optimization allowed scalable production of famciclovir, which received FDA approval in 1994 for herpes zoster and later indications including genital herpes and herpes labialis management [3].

Role as a Key Intermediate in Prodrug Synthesis

As the penultimate precursor to famciclovir, this chloro-purine derivative serves two critical functions in synthetic pathways:

  • Selective Dechlorination Platform: The C6 chlorine undergoes hydrogenolysis using catalytic palladium on carbon (Pd/C) in the presence of ammonium formate to yield the corresponding penciclovir diacetate ester. This chemoselective reduction avoids hydrogenation of the purine ring or premature acetate hydrolysis [3]:

    "The process comprises hydrogenating the 6-chloro compound in aqueous solvent in the presence of palladium on carbon catalyst and ammonium formate... providing famciclovir in high yield and purity" [3]

  • Ester Protection Strategy: The diacetate moiety ensures:

  • Lipophilicity for organic solvent solubility during purification
  • Prevention of unwanted cyclization or oxidation during synthesis
  • Controlled hydrolysis in vivo to generate active drug

Table 2: Synthetic Transformation to Famciclovir

ParameterReaction ConditionFunction
Catalyst5-10% Pd/CHydrogenolysis of C-Cl bond
Reducing AgentAmmonium formateHydrogen source without H₂ pressure
Solvent SystemWater/alcohol mixturesSolubility and catalyst wetting
Temperature50-65°COptimized reaction kinetics
ProductPenciclovir diacetate (Famciclovir)Oral prodrug

Commercial synthesis leverages this intermediate’s crystalline properties (off-white to light yellow solid) for purification via recrystallization from isopropanol or ethanol/water systems, achieving purities >99% required for pharmaceutical use [2] [6]. Global suppliers list this compound specifically as "Famciclovir Intermediate" or "Famciclovir 6-Chloro Impurity", underscoring its dual role in synthesis and quality control [2] [4] [9].

Table 3: Commercial Supply Profile

SupplierPurityPack SizePrimary Application
Watson International>97%R&D quantitiesReference standard
LGC StandardsNeatVariableHPLC impurity standard
Chongqing Shenghuaxi PharmGMP-gradeKilogram-scaleBulk famciclovir production
Cphi Online Suppliers97-99%Gram to kilogramGeneric drug manufacturing

The intermediate’s importance persists in contemporary generic drug production, with optimization focusing on:

  • Catalyst Recycling: Reducing palladium residues to <10 ppm
  • Byproduct Control: Minimizing dechlorinated impurities like penciclovir diacetate during storage
  • Crystallization Engineering: Enhancing yield through polymorph control [2] [3] [9]

Table 4: Physicochemical Properties

PropertyValueMeasurement Conditions
Melting Point132-134°CFrom isopropanol [2]
Solubility in Water410 mg/L20°C, pH 7.1 [10]
logP (Octanol/Water)0.9225°C [10]
Density1.49 ± 0.1 g/cm³Predicted [2]
pKa2.23 ± 0.10Predicted [2]

Table 5: Representative Pricing Structure (2023 Data)

SupplierQuantityPrice (USD)Price per Gram
TRC10g$1,065$106.50
Medical Isotopes10g$1,375$137.50
Biosynth Carbosynth1g$300$300.00
AK Scientific5g$450$90.00
Cymit Quimica100g$232$2.32

Table 6: Alternative Nomenclature

Nomenclature SystemName
IUPAC[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate
CommonFamciclovir Impurity E
Synonyms6-Chloro Famciclovir Impurity
PharmaceuticalPenciclovir Impurity E
Research CodePT-11

The synthetic utility of 9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine exemplifies rational intermediate design in antiviral prodrug development. Its optimized reactivity profile continues to support global production of essential antiviral therapies nearly three decades after its invention, demonstrating the enduring impact of strategic molecular design in pharmaceutical chemistry [3] [9].

Properties

CAS Number

97845-60-8

Product Name

9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine

IUPAC Name

[2-(acetyloxymethyl)-4-(2-amino-6-chloropurin-9-yl)butyl] acetate

Molecular Formula

C14H18ClN5O4

Molecular Weight

355.78 g/mol

InChI

InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)

InChI Key

KXPSHSVVYGZKAV-UHFFFAOYSA-N

SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C

Synonyms

9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-amino-6-chloropurine

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.